molecular formula C16H14N4O5 B5861420 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No. B5861420
M. Wt: 342.31 g/mol
InChI Key: PBVQGJIVDMKFAZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide, also known as NNEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide exhibits cytotoxic effects on cancer cells by inducing apoptosis. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, one limitation of 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide. One area of research is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide and its potential side effects.
Conclusion:
In conclusion, 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide is a chemical compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide involves the reaction of 4-nitrophenylhydrazine and 1-(3-nitrophenyl) ethanone in the presence of acetic acid. The resulting product is a yellow crystalline powder with a melting point of 220-222°C.

Scientific Research Applications

2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. 2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c1-11(13-3-2-4-15(10-13)20(24)25)17-18-16(21)9-12-5-7-14(8-6-12)19(22)23/h2-8,10H,9H2,1H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQGJIVDMKFAZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

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